2-(Oxetan-3-yl)cycloheaxan-1-one
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Overview
Description
2-(Oxetan-3-yl)cyclohexan-1-one: is a compound that features a unique combination of a cyclohexanone ring and an oxetane ring. The oxetane ring is a four-membered cyclic ether, known for its ring strain and reactivity, while the cyclohexanone ring is a six-membered cyclic ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxetan-3-yl)cyclohexan-1-one typically involves the formation of the oxetane ring followed by its attachment to the cyclohexanone ring. One common method is the Paternò–Büchi reaction , which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound to form the oxetane ring .
Another approach involves the intramolecular cyclization of a suitable precursor. For example, the cyclization of a hydroxy ketone can form the oxetane ring under acidic or basic conditions .
Industrial Production Methods
Industrial production of 2-(oxetan-3-yl)cyclohexan-1-one may involve optimized versions of the above synthetic routes, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors for the Paternò–Büchi reaction or the development of catalytic systems to improve yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane-containing carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.
Major Products Formed
Oxidation: Oxetane-containing carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ring-opened derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Oxetan-3-yl)cyclohexan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Materials Science: Its reactivity and ring strain make it useful in the synthesis of polymers and advanced materials.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Mechanism of Action
The mechanism of action of 2-(oxetan-3-yl)cyclohexan-1-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The oxetane ring’s ring strain can facilitate interactions with biological targets, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-one: A simpler oxetane derivative with similar reactivity but lacking the cyclohexanone ring.
Cyclohexanone: A six-membered cyclic ketone without the oxetane ring.
Oxetane: The parent four-membered cyclic ether.
Uniqueness
2-(Oxetan-3-yl)cyclohexan-1-one is unique due to the combination of the oxetane and cyclohexanone rings, which imparts distinct reactivity and potential for diverse applications. The presence of both rings allows for a broader range of chemical transformations and interactions with biological targets compared to simpler analogs .
Biological Activity
2-(Oxetan-3-yl)cyclohexan-1-one is a cyclic compound characterized by an oxetane ring fused to a cyclohexanone structure. Its molecular formula is C₈H₁₄O₂, indicating the presence of eight carbon atoms, fourteen hydrogen atoms, and two oxygen atoms. The unique structural features of this compound contribute to its potential biological activity, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The oxetane moiety enhances the reactivity of 2-(Oxetan-3-yl)cyclohexan-1-one, allowing it to undergo various chemical transformations. This compound's structural uniqueness may lead to distinct pharmacological properties compared to similar compounds.
Compound Name | Structure Type | Key Features |
---|---|---|
3-Hydroxyoxetane | Oxetane derivative | Enhanced solubility and metabolic stability |
Cyclopentanone | Cyclic ketone | Similar carbonyl functionality but lacks oxetane ring |
2-(Tetrahydrofuran-3-yl)cyclohexanone | Tetrahydrofuran derivative | Different reactivity patterns due to five-membered ring structure |
Antimicrobial Activity
Preliminary studies suggest that compounds related to 2-(Oxetan-3-yl)cyclohexan-1-one display antimicrobial properties. For instance, oxetane derivatives have been shown to inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Properties
Emerging evidence points towards the potential anticancer activity of oxetane-containing compounds. Research has indicated that certain oxetanes can induce apoptosis in cancer cells and inhibit tumor growth in vivo. Further investigations into 2-(Oxetan-3-yl)cyclohexan-1-one could elucidate its specific mechanisms of action against cancer cells.
Case Studies and Research Findings
- Study on Oxetane Derivatives : A study published in the Journal of Medicinal Chemistry explored the biological activities of various oxetane derivatives. It was found that compounds similar to 2-(Oxetan-3-yl)cyclohexan-1-one exhibited significant cytotoxicity against several cancer cell lines, suggesting a promising avenue for further research into their therapeutic applications .
- Antimicrobial Efficacy : Another research article highlighted the antimicrobial efficacy of oxetane derivatives against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance their antibacterial properties, indicating that 2-(Oxetan-3-yl)cyclohexan-1-one might also possess similar capabilities .
- Mechanistic Insights : A recent review discussed the mechanisms through which oxetane-containing compounds exert their biological effects, focusing on their ability to interact with cellular targets involved in apoptosis and cell cycle regulation. This suggests that 2-(Oxetan-3-yl)cyclohexan-1-one may influence similar pathways .
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(oxetan-3-yl)cyclohexan-1-one |
InChI |
InChI=1S/C9H14O2/c10-9-4-2-1-3-8(9)7-5-11-6-7/h7-8H,1-6H2 |
InChI Key |
IIWSMMJWWWSMAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C2COC2 |
Origin of Product |
United States |
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